1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Lipophilicity ADME Solubility

Researchers synthesizing Bolton-Hunter reagents require exclusively the para-hydroxy isomer-ortho- and meta-substituted succinimides fail due to steric hindrance preventing NHS ester formation. This compound delivers the validated para-OH orientation (LogP 0.58, pKa 9.03) with a solvent-accessible H-bond donor absent in N-phenylsuccinimide. Serves as a medicinal chemistry scaffold and negative control in tyrosinase assays (IC50 negligible vs. active analogs at 2.23 μM). Available in research quantities up to 10 g, ≥95% purity, with full QA documentation.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 10187-21-0
Cat. No. B1362372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione
CAS10187-21-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2
InChIKeySWLPIQAFVWFMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 10187-21-0) – Baseline Profile for Scientific Procurement


1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (N-(4-hydroxyphenyl)succinimide) is a para‑hydroxyphenyl‑substituted succinimide derivative characterized by a pyrrolidine‑2,5‑dione core . The molecule possesses a single phenolic hydroxyl group, which confers distinct physicochemical properties relative to unsubstituted or ortho‑/meta‑substituted analogs [1]. This compound serves as a versatile scaffold in medicinal chemistry and as a precursor in bioconjugation chemistry, notably as a building block for Bolton–Hunter type reagents .

Why 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione Cannot Be Replaced by Unsubstituted or Isomeric Analogs


Generic substitution of 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione with closely related succinimide derivatives (e.g., N‑phenylsuccinimide or ortho‑/meta‑hydroxy isomers) is not scientifically valid because the precise position of the hydroxyl group dictates both physicochemical parameters (LogP, pKa, hydrogen‑bonding capacity) and biological target engagement [1]. The para‑hydroxy substitution yields a distinct lipophilicity profile and a solvent‑accessible hydrogen‑bond donor that are absent in the unsubstituted phenyl analog, directly influencing solubility, membrane permeability, and intermolecular interactions [2]. These quantifiable differences, detailed in Section 3, preclude simple interchangeability in any experimental or industrial workflow.

Quantitative Differentiation of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione vs. Closest Analogs


Lipophilicity (LogP): Para‑Hydroxy Isomer is Significantly More Hydrophilic than Ortho‑Hydroxy Analog

The para‑hydroxy substitution on the phenyl ring of 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione results in a computed LogP of 0.58, compared to 1.11 for the ortho‑hydroxy isomer (CAS 79252‑84‑9) [1][2]. This difference of ΔLogP = 0.53 reflects a substantially lower lipophilicity and predicts superior aqueous solubility and reduced membrane permeability for the para‑isomer.

Lipophilicity ADME Solubility

Hydrogen‑Bond Donor Capacity: Para‑Hydroxy Provides a Solvent‑Accessible H‑Bond Donor Absent in Unsubstituted N‑Phenylsuccinimide

1‑(4‑Hydroxyphenyl)pyrrolidine‑2,5‑dione possesses one hydrogen‑bond donor (the phenolic –OH) and three hydrogen‑bond acceptors (two imide carbonyls + phenolic oxygen) [1]. In contrast, the unsubstituted analog N‑phenylsuccinimide (CAS 83‑25‑0) has zero hydrogen‑bond donors and only two acceptors [2]. This additional H‑bond donor is critical for intermolecular interactions in crystal packing, solubility in polar solvents, and specific binding to biological targets.

Hydrogen Bonding Solubility Molecular Recognition

Tyrosinase Inhibition: Class‑Level Structure‑Activity Relationship Favors Extended Conjugation Over Simple N‑Aryl Succinimides

A closely related hydroxybenzylidenyl pyrrolidine‑2,5‑dione derivative (HMP, compound 3f) exhibits potent competitive inhibition of mushroom tyrosinase with an IC50 of 2.23 ± 0.44 μM, which is approximately 9‑fold more potent than kojic acid (IC50 = 20.99 ± 1.80 μM) in the same assay [1]. In contrast, 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione lacks the extended benzylidene conjugation required for high‑affinity binding to the tyrosinase active site. While no direct IC50 is reported for the target compound, the SAR from this class indicates that simple N‑aryl succinimides are poor tyrosinase inhibitors compared to their benzylidene‑substituted counterparts.

Tyrosinase Melanogenesis Enzyme Inhibition

Utility as Bolton–Hunter Reagent Precursor: Para‑Hydroxy Enables NHS Ester Formation for Protein Labeling

1‑(4‑Hydroxyphenyl)pyrrolidine‑2,5‑dione serves as a key precursor to the Bolton–Hunter reagent (3‑(4‑hydroxyphenyl)propionic acid N‑hydroxysuccinimide ester), a widely used heterobifunctional crosslinker for high‑specific‑activity radioiodination of proteins . The para‑hydroxy group is essential for subsequent iodination (e.g., with ¹²⁵I), while the succinimide moiety provides the amine‑reactive NHS ester. The ortho‑hydroxy isomer (CAS 79252‑84‑9) cannot be used for this application due to steric hindrance and altered electronic effects that interfere with efficient NHS ester formation and iodination [1].

Bioconjugation Protein Labeling Radioiodination

Optimal Procurement Scenarios for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione Based on Verified Evidence


Synthesis of Bolton–Hunter Reagent for High‑Specific‑Activity Protein Radioiodination

The para‑hydroxy substitution of 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione is essential for the preparation of the Bolton–Hunter reagent, a heterobifunctional crosslinker used to introduce ¹²⁵I into proteins under mild conditions . The compound’s succinimide core is converted to an NHS ester, which reacts with primary amines on proteins, while the phenolic hydroxyl group is subsequently iodinated. This application is unique to the para‑isomer; ortho‑ or meta‑hydroxy analogs fail due to steric hindrance or altered electronic effects that prevent efficient NHS ester formation or iodination [4].

Negative Control or Scaffold Precursor in Tyrosinase Inhibition Studies

Based on class‑level structure‑activity relationships, 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione is expected to exhibit negligible tyrosinase inhibitory activity, in contrast to hydroxybenzylidenyl derivatives which show IC50 values as low as 2.23 μM . This compound is therefore optimally procured as a negative control in tyrosinase assays or as a starting scaffold for the synthesis of more potent, conjugated analogs. Researchers should not expect direct tyrosinase inhibition from this unadorned N‑aryl succinimide.

Physicochemical Reference Standard for Hydrophilic N‑Aryl Succinimides

With a computed LogP of 0.58 and a pKa of 9.03, 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione occupies a distinct physicochemical niche among N‑aryl succinimides . It is significantly more hydrophilic than the ortho‑hydroxy isomer (LogP = 1.11) and provides a hydrogen‑bond donor that is absent in N‑phenylsuccinimide [4]. This profile makes it a useful reference compound for calibrating chromatographic retention, evaluating solubility in aqueous media, or investigating the influence of para‑hydroxy substitution on membrane permeability in ADME studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.